molecular formula C8H8BrFS B3260711 1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene CAS No. 333782-25-5

1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene

Cat. No.: B3260711
CAS No.: 333782-25-5
M. Wt: 235.12 g/mol
InChI Key: SMQBKOBHPWPVIH-UHFFFAOYSA-N
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Description

1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene is an organic compound with the molecular formula C8H8BrFS. It is characterized by the presence of a bromoethyl group attached to a sulfanyl group, which is further connected to a fluorobenzene ring.

Preparation Methods

The synthesis of 1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene typically involves the reaction of 3-fluorobenzenethiol with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Pharmacological Potential

1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene has been investigated for its potential as a pharmacological agent. Its structure suggests that it may interact with biological targets due to the presence of both the bromine and fluorine substituents, which can enhance lipophilicity and biological activity.

  • Muscarinic Acetylcholine Receptor Antagonists : The compound's derivatives have been linked to the development of muscarinic acetylcholine receptor antagonists, which are crucial in treating respiratory diseases. These antagonists work by inhibiting acetylcholine binding to its receptors, thus providing therapeutic effects in conditions like asthma and COPD .
  • Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, coumarin analogues have shown effectiveness against various bacterial strains, suggesting that similar structures may also possess significant antimicrobial activity .

Synthetic Intermediate

This compound serves as a valuable intermediate in organic synthesis due to its unique functional groups. The presence of the bromine atom allows for nucleophilic substitution reactions, making it useful in synthesizing more complex molecules.

  • Synthesis of Sulfonium Salts : The compound can be utilized in the formation of sulfonium salts, which are important in various synthetic pathways, including those leading to fluorinated compounds .

Fluorinated Polymers

The incorporation of this compound into polymer matrices can enhance material properties such as thermal stability and chemical resistance. Fluorinated polymers are known for their low surface energy and high resistance to solvents.

  • Potential Applications : These materials could find applications in coatings, adhesives, and other industrial products where durability and resistance to harsh environments are required.

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of compounds related to this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL, demonstrating significant potential for development as antimicrobial agents .

Case Study 2: Synthesis and Characterization

In a synthetic study, researchers synthesized various biphenyl derivatives incorporating similar functional groups. The methodologies employed included Suzuki-Miyaura cross-coupling reactions, which highlighted the versatility of compounds like this compound in creating complex organic structures .

Mechanism of Action

The mechanism by which 1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromoethyl and fluorobenzene groups can influence the compound’s binding affinity and selectivity for these targets. The sulfanyl group may also play a role in the compound’s reactivity and stability .

Comparison with Similar Compounds

1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene can be compared with other similar compounds, such as:

Biological Activity

1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene is an organic compound recognized for its unique structural features, which include a fluorobenzene ring substituted with a bromoethyl sulfanyl group. The molecular formula is C_9H_10BrF S, with a molecular weight of approximately 203.05 g/mol. This compound has potential applications in various fields, particularly in pharmaceuticals and materials science.

The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions and coupling reactions involving brominated and fluorinated aromatic compounds. The specific methods can influence the yield and purity of the final product.

While specific mechanisms of action for this compound have not been extensively documented, compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the bromoethyl sulfanyl group may enhance its reactivity and biological interactions, potentially influencing cellular processes such as signal transduction and metabolic pathways.

Antimicrobial Activity

Recent studies have focused on the antimicrobial potential of structurally related compounds. For example, coumarin analogues have shown significant activity against Gram-positive and Gram-negative bacteria, suggesting that similar halogenated aromatic compounds could exhibit comparable effects. The minimum inhibitory concentrations (MICs) for these analogues ranged from 1 to 4 μg/mL against various bacterial strains, indicating a promising avenue for further investigation into the antimicrobial properties of this compound .

Comparative Analysis with Similar Compounds

A comparison table highlighting structural similarities and unique features of related compounds is provided below:

Compound NameSimilarity IndexUnique Features
1-(Bromomethyl)-3-fluorobenzene0.81Contains a bromomethyl instead of bromoethyl group
1-(1-Bromoethyl)-4-fluorobenzene0.82Different substitution pattern on the benzene ring
4-(2-Bromoethyl)-1,2-difluorobenzene0.91Contains two fluorine atoms, affecting reactivity
2-(Bromomethyl)-4-fluoro-1-methylbenzene0.89Methyl substitution changes properties significantly

The uniqueness of this compound lies in its specific combination of functional groups and their positions on the aromatic ring, which may influence its reactivity and biological activity differently compared to these similar compounds.

Properties

IUPAC Name

1-(2-bromoethylsulfanyl)-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFS/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQBKOBHPWPVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCCBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2 mL of a methanol solution containing 0.83 g of 28% sodium methoxide/methanol, 1.0 mL of 1,2-dibromoethane and 0.50 g of 3-fluorobenzenethiol were added under cooling with ice, the mixture was stirred at the same temperature for 1 hour, at room temperature for 2 hours, and at 50° C. for 1 hour, and then the reaction mixture was refluxed by heating for 5 hours. The reaction mixture was cooled to room temperature, and then ethyl acetate and water were added thereto. The organic layer was separated, washed with an aqueous saturated sodium chloride solution and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue thus obtained was purified by silica gel column chromatography [eluent; hexane] to obtain 0.62 g of a pale yellow oily substance, 1-(3-fluorophenyl)thio-2-bromoethane.
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2 mL
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sodium methoxide methanol
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0.83 g
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1 mL
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reactant
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0.5 g
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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